4-methyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-9-6-11(21-8-9)14(18)15-7-12-16-13(17-19-12)10-2-4-20-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLGPANVXXAYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group and an oxadiazole moiety linked through a tetrahydrothiopyran. Its molecular formula is with a molecular weight of 306.39 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiophene and oxadiazole have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain oxadiazole derivatives displayed IC50 values in the low micromolar range against various bacterial strains, suggesting that the incorporation of these groups enhances antimicrobial efficacy .
Anticancer Potential
The anticancer activity of compounds related to this compound has been explored in several studies. For example, oxadiazole derivatives were tested against human cancer cell lines, yielding IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma and breast cancer cell lines . The presence of the thiophene ring is believed to contribute to the cytotoxicity observed.
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene and oxadiazole structures have also been investigated for their anti-inflammatory properties. In vivo studies showed that these compounds could significantly reduce inflammation in animal models, indicating potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various modifications to its structure:
Case Studies
- Anticancer Activity : A study evaluated the effects of various thiophene-based compounds on the HCT116 colon cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 6.2 µM, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Testing : In another investigation, several derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxadiazole ring significantly enhanced antibacterial properties, with some compounds achieving an MIC (Minimum Inhibitory Concentration) below 10 µg/mL .
Scientific Research Applications
The compound 4-methyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide (CAS Number: 2034380-05-5) is a novel chemical structure with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Antimicrobial Activity : Initial studies suggest that compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial strains and fungi.
Anticancer Potential : Research indicates that oxadiazole derivatives can possess anticancer properties. The incorporation of the tetrahydrothiopyran moiety may contribute to improved bioactivity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Materials Science
Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific electrical or thermal properties. Its thiophene component is known for contributing to the conductivity of organic materials, which is critical in the development of organic electronic devices.
Nanocomposite Development : The integration of this compound into nanocomposites could lead to materials with enhanced mechanical and thermal stability. This application is particularly relevant in the fields of aerospace and automotive engineering.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of oxadiazole revealed that compounds similar to this compound exhibited significant activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this chemical structure.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds with similar structural features to this compound showed promising cytotoxic effects. The research indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Use ethanol or DMF as solvents for cyclization and coupling reactions, with reflux conditions (e.g., 70–80°C) to enhance reaction efficiency .
- Employ Lewis acid catalysts (e.g., ZnCl₂) for oxadiazole ring formation, which improves regioselectivity .
- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (eluent: dichloromethane/ethyl acetate) to isolate high-purity products .
- Monitor reaction progress using thin-layer chromatography (TLC) to optimize reaction times and minimize side products .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole-CH₂ at δ 4.3–4.6 ppm) and carbon signals (e.g., carboxamide carbonyl at ~160 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes like COX-2) and validate with experimental IC₅₀ values .
- Compare computed NMR chemical shifts (via GIAO method ) with experimental data to verify conformational stability .
Q. How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?
- Methodological Answer :
- Modify substituents : Replace the tetrahydrothiopyran group with cyclohexane or piperidine to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the oxadiazole ring to enhance metabolic stability .
- Test derivatives in in vitro assays (e.g., anti-inflammatory via COX-2 inhibition, antimicrobial via MIC assays) and correlate activity with structural features .
Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .
- Validate spectral discrepancies using 2D NMR (e.g., HSQC, HMBC) to unambiguously assign overlapping signals .
- Cross-reference with X-ray crystallography data (if available) to confirm bond angles and stereochemistry .
Q. What strategies improve the compound’s metabolic stability for drug development?
- Methodological Answer :
- Conduct in vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of thiophene rings) .
- Introduce deuterium labeling at vulnerable positions to slow CYP450-mediated degradation .
- Use prodrug strategies (e.g., esterification of carboxamide) to enhance bioavailability and reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
